molecular formula C17H12Cl2N2O B15101959 N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline

N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline

Cat. No.: B15101959
M. Wt: 331.2 g/mol
InChI Key: MMPPVVTTZHVPFY-JAIQZWGSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L469335-1EA involves the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with phenylhydrazine . The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of SALOR-INT L469335-1EA follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L469335-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SALOR-INT L469335-1EA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L469335-1EA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydrazone group plays a crucial role in its biological activity, allowing it to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

SALOR-INT L469335-1EA can be compared with other hydrazone derivatives, such as:

  • 5-(3,4-dichlorophenyl)-2-furaldehyde hydrazone
  • 2-furaldehyde phenylhydrazone
  • 3,4-dichlorophenyl hydrazone

These compounds share similar structural features but differ in their specific substituents and functional groups. SALOR-INT L469335-1EA is unique due to its combination of a dichlorophenyl group and a furan ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H12Cl2N2O

Molecular Weight

331.2 g/mol

IUPAC Name

N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C17H12Cl2N2O/c18-15-8-6-12(10-16(15)19)17-9-7-14(22-17)11-20-21-13-4-2-1-3-5-13/h1-11,21H/b20-11-

InChI Key

MMPPVVTTZHVPFY-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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